molecular formula C10H15NO B14405467 8-Hydroxydeca-4,9-dienenitrile CAS No. 89523-77-3

8-Hydroxydeca-4,9-dienenitrile

Cat. No.: B14405467
CAS No.: 89523-77-3
M. Wt: 165.23 g/mol
InChI Key: ISSVLHOOBGQYLO-UHFFFAOYSA-N
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Description

8-Hydroxydeca-4,9-dienenitrile is an organic compound with the molecular formula C10H15NO It contains a hydroxyl group (-OH) and a nitrile group (-CN) attached to a deca-4,9-diene backbone

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide (P4O10).

    From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles.

Industrial Production Methods: Industrial production of nitriles often involves large-scale application of the above methods, with specific optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used for the reduction of nitriles.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.

Major Products Formed:

    Oxidation: Conversion to carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Hydroxydeca-4,9-dienenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Hydroxydeca-4,9-dienenitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Acetonitrile (CH3CN): A simple nitrile used as a solvent in organic synthesis.

    Acrylonitrile (CH2=CHCN): Used in the production of plastics and synthetic fibers.

    Butyronitrile (C3H7CN): Used as an intermediate in organic synthesis.

Uniqueness: 8-Hydroxydeca-4,9-dienenitrile is unique due to its combination of a hydroxyl group and a nitrile group on a diene backbone. This structure provides distinct reactivity and potential for diverse applications compared to simpler nitriles.

Properties

CAS No.

89523-77-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

8-hydroxydeca-4,9-dienenitrile

InChI

InChI=1S/C10H15NO/c1-2-10(12)8-6-4-3-5-7-9-11/h2-4,10,12H,1,5-8H2

InChI Key

ISSVLHOOBGQYLO-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCC=CCCC#N)O

Origin of Product

United States

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